An In-Depth Technical Guide to Tetrabromophthalic Anhydride: Chemical Structure and Reactivity
An In-Depth Technical Guide to Tetrabromophthalic Anhydride: Chemical Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabromophthalic anhydride (B1165640) (TBPA) is a brominated aromatic compound widely utilized as a reactive flame retardant. Its high bromine content and ability to be incorporated into polymer backbones make it an effective fire retardant for a variety of materials, including plastics, resins, and textiles.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, reactivity, and synthesis of tetrabromophthalic anhydride.
Chemical Structure and Properties
Tetrabromophthalic anhydride is a cyclic dicarboxylic anhydride with the chemical formula C₈Br₄O₃.[1][4] The molecule consists of a phthalic anhydride core where the four hydrogen atoms on the benzene (B151609) ring have been substituted with bromine atoms.
IUPAC Name: 4,5,6,7-tetrabromo-2-benzofuran-1,3-dione[5] CAS Number: 632-79-1[5]
The key physical and chemical properties of tetrabromophthalic anhydride are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 463.7 g/mol | [1][4] |
| Appearance | White to pale yellow crystalline powder or solid | [1][2][6] |
| Melting Point | 269-271 °C | [1][2] |
| Bromine Content | Approximately 68% | [7][8] |
| Solubility | Insoluble in water; slightly soluble in benzene, DMSO, ketones, and chlorinated and aromatic solvents. | [1][5][6][9] |
| Vapor Pressure | 0.00000057 mmHg | [5] |
| Density | 2.87 g/cm³ (at 20 °C) | [10] |
Reactivity
The reactivity of tetrabromophthalic anhydride is primarily governed by the anhydride functional group and the heavily brominated aromatic ring.
Reactions of the Anhydride Group
The anhydride group is susceptible to nucleophilic attack. Key reactions include:
-
Hydrolysis: Tetrabromophthalic anhydride reacts exothermically with water to form tetrabromophthalic acid.[1][2][9] This reaction is typically slow but can be accelerated by heat and acids.[1][2][9]
-
Reaction with Alcohols: It reacts with alcohols to form monoesters of tetrabromophthalic acid. This reaction is fundamental to its use as a reactive flame retardant in polyester (B1180765) and polyol systems.
-
Reaction with Amines: It readily reacts with amines to form amides.
Due to its reactivity, tetrabromophthalic anhydride is incompatible with strong oxidizing agents, acids, bases, alcohols, and amines.[1][2][9]
Caption: General reactivity of tetrabromophthalic anhydride.
Role as a Reactive Flame Retardant
Tetrabromophthalic anhydride is primarily used as a reactive flame retardant.[1][2] This means it is chemically incorporated into the polymer matrix. For instance, in the production of unsaturated polyester resins, TBPA can be used as a partial replacement for phthalic anhydride. The resulting polyester chains contain covalently bonded bromine atoms, which impart flame retardancy to the final product. Similarly, it is used in the manufacturing of epoxy resins and polyols.[11]
Synthesis
Tetrabromophthalic anhydride is commercially synthesized through the bromination of phthalic anhydride. Several methods have been developed to achieve this transformation.
A common laboratory and industrial synthesis involves the direct bromination of phthalic anhydride in the presence of a halogenation catalyst and a strong acid.
Caption: Workflow for the synthesis of tetrabromophthalic anhydride.
Experimental Protocols
Synthesis of Tetrabromophthalic Anhydride
The following protocol is a representative example of the synthesis of tetrabromophthalic anhydride.
Materials:
-
Phthalic anhydride
-
Fuming sulfuric acid (60% oleum)[1]
-
Bromine
-
Iodine (catalyst)
-
Dilute sodium hydroxide (B78521) solution
-
Dilute hydrochloric acid
-
Hot water
Procedure:
-
In a suitable reaction vessel, dissolve phthalic anhydride in fuming sulfuric acid.
-
Add a catalytic amount of iodine to the solution.
-
Slowly add bromine to the reaction mixture. An excess of oleum is used to oxidize the hydrogen bromide byproduct back to bromine.[1][3]
-
The reaction mixture is heated to facilitate the bromination.
-
After the reaction is complete, the mixture is cooled.
-
The crude product is then reacted with dilute sodium hydroxide to remove any sulfonated byproducts.[1][3]
-
The solution is filtered.
-
The filtrate is acidified with dilute hydrochloric acid to precipitate tetrabromophthalic acid.[1][3]
-
The precipitated acid is filtered and washed with hot water.[1][3]
-
The purified tetrabromophthalic acid is then heated at 150 °C for several hours to convert it back to tetrabromophthalic anhydride.[1][3]
Alternative Synthesis: Tetrabromophthalic anhydride can also be prepared by reacting phthalic anhydride and bromine in a mixture of concentrated sulfuric acid and 70% hydrogen peroxide in the presence of iodine, or in chlorosulfonic acid containing sulfur.[1][3][5] A patented process describes the bromination of phthalic anhydride at elevated temperatures in sulfuric acid with a bromination catalyst using bromine and hydrogen peroxide as the brominating agent.[12]
Conclusion
Tetrabromophthalic anhydride is a vital chemical intermediate, primarily valued for its role as a reactive flame retardant. Its synthesis and reactivity are well-established, allowing for its effective incorporation into a wide range of polymeric materials to enhance their fire safety. A thorough understanding of its chemical properties and reactivity is essential for its safe handling and effective application in research and industrial settings.
References
- 1. TETRABROMOPHTHALIC ANHYDRIDE - Ataman Kimya [atamanchemicals.com]
- 2. Tetrabromophthalic anhydride | 632-79-1 [chemicalbook.com]
- 3. thechemco.com [thechemco.com]
- 4. EcoFlame B-463: Tetrabromophthalic Anhydride - C8Br4O3 - UNIBROM [unibromcorp.com]
- 5. Tetrabromophthalic anhydride | C8Br4O3 | CID 12443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Tetrabromophthalic Anhydride - Flame retardant (CAS No.: 632-79-1) - Taiwan Dyestuffs & Pigments Corp. [tdpctw.com]
- 8. Tetrabromophthalic Anhydride (CAS No.: 632-79-1) - Taiwan Dyestuffs & Pigments Corp. [tdpctw.com]
- 9. TETRABROMOPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. haihangchem.com [haihangchem.com]
- 12. US3875186A - Process for the production of tetrabromophthalic anhydride - Google Patents [patents.google.com]
